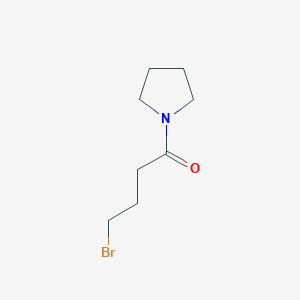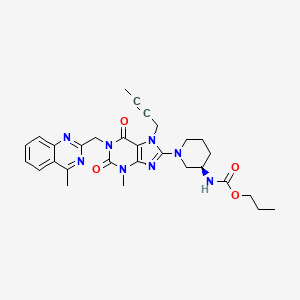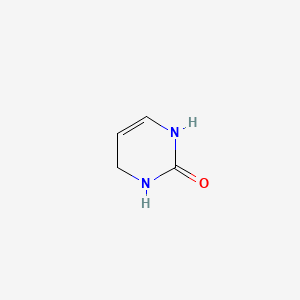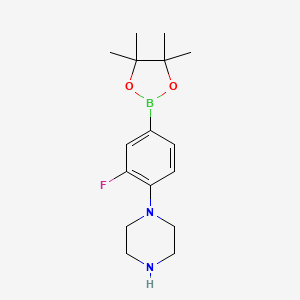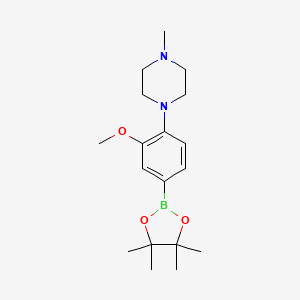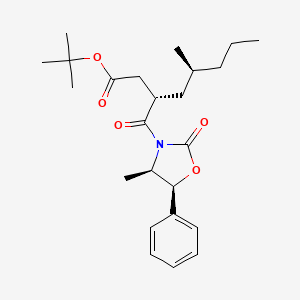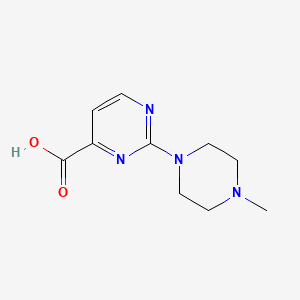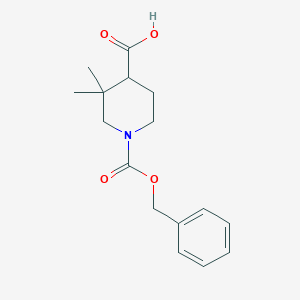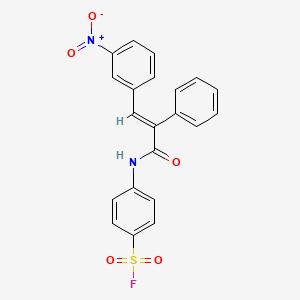
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route includes the following steps:
Acrylamide Formation: The reaction of aniline derivatives with acryloyl chloride to form acrylamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under strong conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing enzyme inhibitors.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The nitrophenyl and acrylamido groups may also interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Fluoride: A simpler analog with similar reactivity but lacking the nitrophenyl and acrylamido groups.
Nitrophenylacrylamide: Contains the nitrophenyl and acrylamido groups but lacks the sulfonyl fluoride group.
Uniqueness
4-(3-(3-Nitrophenyl)-2-phenylacrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
21970-46-7 |
|---|---|
Fórmula molecular |
C21H15FN2O5S |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C21H15FN2O5S/c22-30(28,29)19-11-9-17(10-12-19)23-21(25)20(16-6-2-1-3-7-16)14-15-5-4-8-18(13-15)24(26)27/h1-14H,(H,23,25)/b20-14+ |
Clave InChI |
IMGZIBLFORSJJW-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


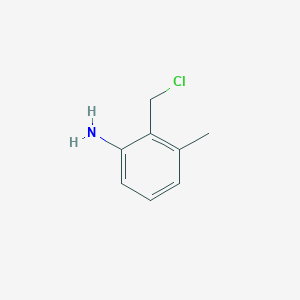
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
